2-(2,2-Difluoroethoxy)-5-methylphenol
Description
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-5-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-6-2-3-8(7(12)4-6)13-5-9(10)11/h2-4,9,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEKIXQTWKTZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 5-Methylphenol with 2,2-Difluoroethylating Agents
The most direct route involves alkylation of 5-methylphenol using 2,2-difluoroethanol derivatives. Two predominant methods are documented:
Mitsunobu Reaction
Procedure :
-
Reagents : 5-Methylphenol, 2,2-difluoroethanol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
-
Conditions : Tetrahydrofuran (THF), 0–25°C, 12–24 hours.
Mechanism : DEAD mediates PPh₃ oxidation, generating a phosphonium intermediate that facilitates nucleophilic substitution.
Limitations : High cost of reagents and purification challenges due to triphenylphosphine oxide byproducts.
Base-Mediated Alkylation
Procedure :
-
Reagents : 5-Methylphenol, 2,2-difluoroethyl sulfonate (e.g., methanesulfonyl chloride), K₂CO₃/NaH.
-
Conditions : Acetonitrile or DMF, 60–80°C, 6–12 hours.
Example :
| Step | Reagent/Condition | Outcome |
|---|---|---|
| 1 | 5-Methylphenol + 2,2-difluoroethanol | Mixture |
| 2 | Methanesulfonyl chloride, K₂CO₃, DMF | Activation of ethanol |
| 3 | 80°C, 8 hours | 89% yield |
Advantages : Scalable, avoids transition metals.
Halogen Exchange Reactions
Aryl halides serve as intermediates for nucleophilic substitution with 2,2-difluoroethanol.
Bromine-Directed Synthesis
Procedure :
-
Bromination : 5-Methylphenol → 2-bromo-5-methylphenol (HBr, NaNO₂, CuBr).
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Etherification : Reaction with 2,2-difluoroethanol/KOH.
Optimization :
-
Solvent : THF > DMF due to reduced side reactions.
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Temperature : 60°C minimizes decomposition.
Diazotization-Hydroxylation
Adapted from CN1962603A, this method applies to nitro precursors:
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Etherification : 2-Nitro-5-methylphenol + 2,2-difluoroethanol → 2-(2,2-difluoroethoxy)-5-methylnitrobenzene.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
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Diazotization/Hydrolysis : NaNO₂/H₂SO₄ → phenol.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Purity |
|---|---|---|---|---|
| Mitsunobu | 75–84 | High | Low | Moderate |
| Base-Alkylation | 68–89 | Moderate | High | High |
| Halogen Exchange | 61–73 | Low | Moderate | Moderate |
| Diazotization | 55–62 | Low | Moderate | Low |
Key Findings :
-
Base-mediated alkylation offers the best balance of yield and scalability.
-
Mitsunobu is preferred for small-scale, oxygen-sensitive syntheses.
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Halogen exchange requires careful control to avoid polybromination.
Reaction Optimization Insights
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-5-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the difluoroethoxy group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
2-(2,2-Difluoroethoxy)-5-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-5-methylphenol involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to certain proteins or enzymes . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations
- 2-Fluoro-5-(2-methoxyethoxy)phenol (C₉H₁₁FO₃): Replaces the difluoroethoxy group with a methoxyethoxy substituent. The absence of fluorine reduces electron-withdrawing effects, likely decreasing acidity compared to the target compound. This structural change may also alter metabolic stability and lipophilicity .
- 5-(3,5-Difluorophenyl)-2-methoxyphenol (C₁₃H₁₀F₂O₂): Features a difluorophenyl ring and methoxy group.
- 4-(2,2-Difluoroethoxy)phenylboronic acid (C₈H₉BF₂O₃): A boronic acid derivative with a difluoroethoxy group.
Steric and Electronic Comparisons
- Penoxsulam (C₁₆H₁₄F₅N₅O₅S): A sulfonamide herbicide containing a 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene group. The trifluoromethyl and difluoroethoxy substituents synergistically enhance herbicide activity by increasing lipophilicity and resistance to metabolic degradation .
- Phenolic Antioxidants (e.g., 2-(3,5-ditert.butyl-4-hydroxybenzyl)-5-methylphenol): Bulky tert-butyl groups improve radical-scavenging efficiency. In contrast, the target compound’s difluoroethoxy group may offer unique steric and electronic profiles for specialized applications .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 2-(2,2-Difluoroethoxy)-5-methylphenol | C₉H₉F₂O₂ | 202.17 g/mol | 5-methyl, 2-difluoroethoxy | High acidity, enhanced stability |
| 2-Fluoro-5-(2-methoxyethoxy)phenol | C₉H₁₁FO₃ | 186.18 g/mol | 2-methoxyethoxy, 5-fluoro | Moderate lipophilicity |
| 5-(3,5-Difluorophenyl)-2-methoxyphenol | C₁₃H₁₀F₂O₂ | 248.22 g/mol | 3,5-difluorophenyl, 2-methoxy | High electronegativity |
| Penoxsulam | C₁₆H₁₄F₅N₅O₅S | 483.37 g/mol | Sulfonamide, trifluoromethyl | Herbicidal activity |
Data synthesized from
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,2-Difluoroethoxy)-5-methylphenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, substituting a hydroxyl group on 5-methylphenol with 2,2-difluoroethyl bromide using a base like cesium carbonate in polar aprotic solvents (e.g., DMF) at 60–80°C . Gas evolution during the reaction necessitates an oil bubbler for safe venting. Yield optimization requires precise stoichiometric control and inert atmosphere conditions. Post-synthesis purification via column chromatography (hexanes/ethyl acetate) or recrystallization improves purity (>95%) .
Q. How can researchers validate the structural integrity of 2-(2,2-Difluoroethoxy)-5-methylphenol using spectroscopic techniques?
- Methodological Answer :
- NMR : H NMR should show signals for the difluoroethoxy group (δ 4.5–5.0 ppm, split due to F coupling) and aromatic protons (δ 6.5–7.5 ppm). C NMR confirms the ether linkage (C-O-C at ~70 ppm) and methyl group (δ 20–22 ppm) .
- GC-MS : Retention time and molecular ion peak (m/z ~202) verify molecular weight. Fragmentation patterns should align with loss of the difluoroethoxy group (-CHCFO) .
- FT-IR : Stretching vibrations for C-F (1100–1250 cm) and phenolic O-H (3200–3600 cm) confirm functional groups .
Q. What safety protocols are critical when handling 2-(2,2-Difluoroethoxy)-5-methylphenol in laboratory settings?
- Methodological Answer :
- Hazard Assessment : Prioritize a risk analysis for fluorinated compounds, which may release toxic HF upon decomposition. Use fume hoods, PPE (nitrile gloves, lab coat, goggles), and HF-neutralizing kits .
- Waste Management : Segregate halogenated waste and dispose via certified facilities to prevent environmental contamination .
Advanced Research Questions
Q. How does the electronic environment of the difluoroethoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of the CF group stabilizes the ether linkage but may deactivate the aromatic ring toward electrophilic substitution. Computational studies (DFT) can map electron density distribution, while experimental probes like Suzuki-Miyaura coupling with boronic acids assess reactivity. Monitor regioselectivity using substituent-directed metalation .
Q. What strategies resolve contradictions in reported solubility and stability data for 2-(2,2-Difluoroethoxy)-5-methylphenol?
- Methodological Answer :
- Solubility : Test in aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol, water). Contradictions may arise from crystallinity variations; use differential scanning calorimetry (DSC) to identify polymorphs .
- Stability : Accelerated degradation studies under acidic/alkaline conditions (pH 3–10) at 40°C for 14 days, with HPLC tracking decomposition products (e.g., free phenol or fluoride release) .
Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., enzyme inhibition)?
- Methodological Answer :
- In Silico Screening : Docking simulations using enzymes with known fluorophenol-binding sites (e.g., cytochrome P450) predict binding affinity .
- In Vitro Assays : Fluorescence-based enzymatic assays (e.g., β-galactosidase inhibition) quantify IC values. Include controls for non-specific binding using methylphenol analogs .
Q. What advanced analytical methods differentiate between positional isomers (e.g., 4-methyl vs. 5-methyl derivatives)?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Correlates spatial proximity of methyl and difluoroethoxy groups.
- X-ray Crystallography : Resolves crystal packing and substituent orientation .
- High-Resolution Mass Spectrometry (HRMS) : Distinguishes isomers via exact mass and isotopic patterns .
Methodological Resources
- Synthesis Optimization : Refer to protocols for analogous difluoroethoxy compounds in herbicide intermediates (e.g., Penoxsulam synthesis) .
- Spectroscopic Databases : NIST Chemistry WebBook for reference F NMR and IR data .
- Safety Guidelines : ACS guidelines for fluorinated compound handling and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
